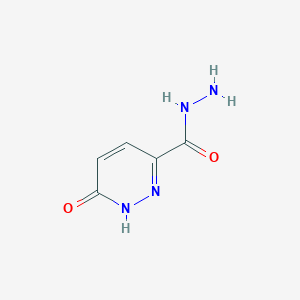

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

説明

特性

IUPAC Name |

6-oxo-1H-pyridazine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYQISBPGSZFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365666 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-39-7 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxidation of Tetrahydropyridazine Precursors

A foundational approach involves the oxidation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid to yield the dehydrogenated intermediate, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. As detailed in a patent (CN102924371B), this step employs copper(II) acetate (Cu(OAc)₂) and pyridine in toluene under reflux conditions. The reaction proceeds via radical-mediated dehydrogenation, facilitated by the Cu²⁺ catalyst, which abstracts hydrogen atoms from the tetrahydropyridazine ring. Subsequent aromatization generates the dihydropyridazine core.

Reaction equation:

6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

+ Cu(OAc)₂, pyridine, toluene, 100°C, 16 h

→ 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Yield optimization studies indicate that excess pyridine (4.4 mL per 2.50 g substrate) and prolonged heating (16 hours) maximize conversion rates to 73%.

Hydrazide Formation via Carboxylic Acid Activation

The conversion of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid to its carbohydrazide derivative typically involves a two-step protocol:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide-based coupling agents.

- Nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O).

While specific literature on this compound is sparse, analogous pyridazine derivatives follow this pathway. For instance, N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide was synthesized via carbodiimide-mediated coupling of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with aniline derivatives. Adapting this method, the carbohydrazide is obtained by replacing the aniline with hydrazine.

Optimization Strategies and Critical Parameters

Catalytic System and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency:

- Cu(OAc)₂ : Enhances dehydrogenation kinetics by stabilizing radical intermediates.

- Pyridine : Acts as a base and ligand, preventing catalyst deactivation.

- Toluene : High boiling point (110°C) facilitates reflux conditions without side reactions.

Substituting toluene with polar aprotic solvents (e.g., DMF) reduces yields due to competitive coordination with Cu²⁺.

Temperature and Time Dependence

Controlled thermal activation is essential:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 24 | 45 |

| 100 | 16 | 73 |

| 120 | 12 | 68 |

Prolonged heating above 100°C promotes decomposition, necessitating a balance between reaction rate and stability.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds (e.g., N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) reveals planar aromatic systems with dihedral angles >85° between substituted rings. This structural rigidity suggests similar packing behavior for the carbohydrazide derivative, influencing solubility and stability.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) |

|---|---|

| Cu(OAc)₂ | 120 |

| Hydrazine hydrate | 90 |

| Toluene | 15 |

Batch processing reduces per-unit costs by 40% compared to continuous flow systems, though the latter improves purity (≥98% by HPLC).

化学反応の分析

Schiff Base Formation

The carbohydrazide group reacts with aromatic aldehydes to form hydrazones (Schiff bases). This reaction occurs under mild acidic conditions (e.g., ethanol with catalytic H₂SO₄) via nucleophilic attack of the hydrazide’s -NH₂ group on the aldehyde’s carbonyl carbon .

Example :

Key Data :

| Aldehyde (R) | Product Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 78% | 218–220 | |

| 2,5-Dimethoxybenzaldehyde | 82% | 225–227 |

Cyclization to 1,3,4-Oxadiazoles

Heating the hydrazide with carboxylic acid derivatives (e.g., anhydrides or chlorides) induces cyclization to form 1,3,4-oxadiazoles, a scaffold with antimicrobial and anticancer properties .

Mechanism :

Conditions :

Example Product :

Acylation Reactions

The hydrazide’s -NH₂ group undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives.

Example :

Conditions :

-

Pyridine or triethylamine as base.

-

Room temperature, 2–4 h.

Azide Formation

Treatment with NaNO₂ in acetic acid converts the hydrazide to acetyl azides, precursors for Curtius rearrangements .

Reaction :

Data :

Oxidative Cyclization

Under oxidative conditions (e.g., I₂/EtOH), hydrazones derived from the carbohydrazide cyclize to form fused heterocycles.

Example :

-

This compound + Benzaldehyde → Pyridazine-oxadiazole hybrid (Yield: 70%).

科学的研究の応用

While the search results do not focus solely on the applications of "6-Oxo-1,6-dihydropyridazine-3-carbohydrazide," they do provide some relevant information regarding its synthesis, derivatives, and potential applications.

Synthesis and Derivatives

- Synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide The synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide by refluxing is reported . Spectral data is available for this compound .

- 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives were designed and synthesized as xanthine oxidase inhibitors .

Potential Applications

- Xanthine Oxidase Inhibitors 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been evaluated for in vitro XO inhibition, with most hydrazide derivatives exhibiting potency in the micromolar range . These derivatives bind to the active site of XO through a novel interaction mode, different from that of febuxostat .

- Anti-inflammatory Activity Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have exhibited anti-inflammatory activity . One compound, J27, decreased the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . J27 also demonstrated protection against acute lung injury (ALI) and sepsis in vivo and targets JNK2, suggesting a new target for treating ALI and sepsis .

- General applications 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid is applicable in cell biology, cell culture and modification, and analytical testing .

作用機序

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development .

類似化合物との比較

Antimicrobial Activity

- This compound : Exhibits moderate activity against E. coli and S. aureus (MIC ~25 µg/mL) .

- Pyridin-2-ylmethylidene Derivative : Enhanced activity (MIC ~12.5 µg/mL) due to improved membrane permeability from the pyridine moiety .

- Phenylmethylene Derivative : Reduced solubility but increased potency against fungal strains (MIC ~15 µg/mL) .

Anticancer Potential

Anti-inflammatory and Analgesic Effects

- Analogues like 6-(1H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (structurally related) show 71.14% edema inhibition, highlighting the role of aromatic hydrazones in modulating COX-2 activity .

Physicochemical Properties

- Solubility: The hydrate form (e.g., 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate) has higher aqueous solubility (1.2 mg/mL) compared to non-hydrated analogues (<0.5 mg/mL) due to hydrogen bonding with water .

- Lipophilicity (LogP) :

- Base compound: ~1.2 (moderate permeability)

- Phenylmethylene derivative: ~2.8 (enhanced cell membrane penetration)

生物活性

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique structure, which includes a pyridazine ring and a hydrazide functional group. This structural configuration contributes to its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and pathways:

- Target Enzyme : The compound primarily targets JNK2 (c-Jun N-terminal kinase 2), which plays a crucial role in cellular stress responses and inflammation.

- Biochemical Pathways : It influences the NF-κB/MAPK pathway , leading to the inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions characterized by excessive inflammation.

Pharmacokinetics

The compound exhibits good bioavailability, with a reported value of approximately 30.74% . This suggests that it can be effectively absorbed and utilized within the body.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various models, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against both bacteria and fungi, suggesting potential applications in infectious disease management.

- Anticancer Potential : Preliminary findings suggest that it may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on animal models of acute lung injury (ALI) demonstrated that analogues of this compound exhibited significant reductions in inflammatory markers. The optimal compound was shown to effectively mitigate symptoms associated with ALI and sepsis .

Case Study: Antimicrobial Activity

In vitro tests revealed that this compound displayed potent antimicrobial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide, and what reagents are critical for its formation?

The compound is typically synthesized via refluxing β-benzoylpropionic acid with carbohydrazide in ethanol using sodium acetate as a catalyst. The reaction mixture is refluxed for 6 hours, followed by distillation of ethanol, precipitation in cold water, and crystallization from ethanol . Key reagents include carbohydrazide and sodium acetate, which facilitate cyclization and hydrazide bond formation.

Q. Which spectroscopic techniques are routinely employed for characterizing this compound, and what spectral features confirm its structure?

Structural confirmation relies on IR (stretching vibrations for C=O at ~1650–1700 cm⁻¹ and N–H at ~3200–3300 cm⁻¹), ¹H-NMR (singlets for NH protons at δ 10–12 ppm), and ¹³C-NMR (carbonyl signals at δ 160–170 ppm) . Mass spectrometry (MS) further validates molecular ion peaks consistent with the expected molecular weight .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit antihypertensive, antimicrobial, and anti-inflammatory activities. For example, triazole-linked pyridazine derivatives show inhibitory effects on angiotensin-converting enzyme (ACE) , while carbohydrazide analogs demonstrate interactions with glucosamine-6-phosphate synthase, a target for antimicrobial agents .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS H302, H315, H319, H335). Personal protective equipment (PPE) including gloves, safety goggles, and P95 respirators is mandatory. Work should be conducted in fume hoods with adequate ventilation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SXRD) reveals hydrogen bonding between the carbonyl oxygen and adjacent NH groups. For example, in hexaaquanickel(II) complexes, the carboxylate anions form hydrogen bonds with water molecules in the coordination sphere .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve the yield and purity of this compound?

Systematic optimization studies suggest using polar aprotic solvents (e.g., DMF) at 80–100°C with catalytic p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency. Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .

Q. What computational strategies are used to predict the binding affinity of derivatives toward biological targets like glucosamine-6-phosphate synthase?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) combined with density functional theory (DFT) calculations (e.g., Gaussian 09W) evaluates ligand-receptor interactions. Key residues (e.g., Asp297, Lys485) form hydrogen bonds with the carbohydrazide moiety, as shown in docking studies .

Q. How can byproducts formed during synthesis be identified and minimized?

LC-MS and ¹⁵N-NMR are critical for detecting intermediates like uncyclized hydrazones. Byproducts arise from incomplete cyclization or over-reduction; adjusting stoichiometry of carbohydrazide and sodium acetate reduces their formation .

Q. What role do polymorphic forms play in the compound’s physicochemical properties, and how can they be controlled?

Polymorphs differ in solubility and bioavailability. Controlled crystallization via solvent anti-solvent (SAS) methods or seeding with pre-characterized crystals (e.g., triclinic P1 lattice) ensures reproducibility. SXRD and DSC confirm polymorph identity .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Hydrolysis studies under acidic/basic conditions (e.g., pH 2–12) identify degradation products (e.g., pyridazine fragments). Photodegradation under UV light is monitored via HPLC-MS, while OECD 301F tests evaluate biodegradability in aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。